Ethyl 3-phenylmethoxybutanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-phenylmethoxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-3-15-13(14)9-11(2)16-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTFJVXRZAOWQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 3 Phenylmethoxybutanoate and Analogues
Esterification Reactions for Phenylmethoxybutanoates
Esterification is a fundamental transformation for the synthesis of target esters from their corresponding carboxylic acids. For a substrate like 3-phenylmethoxybutanoic acid, both classical and modern catalytic methods can be employed to yield Ethyl 3-phenylmethoxybutanoate.
Classical Esterification Approaches
Classical esterification methods remain a cornerstone of organic synthesis for their simplicity and cost-effectiveness. The most prominent among these is the Fischer-Speier esterification. This reaction involves the direct condensation of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemistrysteps.comlibretexts.org The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is often used, or water is removed as it is formed. libretexts.org
Another classical approach involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. The carboxylic acid (e.g., 3-phenylmethoxybutanoic acid) is first treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts rapidly with an alcohol (ethanol) under basic conditions, often using a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. chemistrysteps.com This two-step method is generally not reversible and proceeds to completion under mild conditions, making it suitable for sensitive substrates. chemistrysteps.com
A third widely used method is the Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method is known for its mild reaction conditions (often at room temperature) and is effective for coupling carboxylic acids with a wide range of alcohols, including sterically hindered ones. orgsyn.org
Catalytic Esterification Strategies (e.g., SO₂F₂-mediated methods)
Modern synthetic chemistry seeks milder and more versatile catalytic systems. Sulfuryl fluoride (B91410) (SO₂F₂), an inexpensive and readily available gas, has emerged as a powerful reagent for mediating the dehydrative coupling of carboxylic acids and alcohols. organic-chemistry.orgresearchgate.net This method offers excellent functional group compatibility and proceeds at room temperature with high efficiency, providing esters in high yields, often up to 99%. organic-chemistry.org
The reaction is typically performed using N,N-diisopropylethylamine (DIPEA) as a base in a solvent like 1,2-dichloroethane (B1671644) (DCE) under an SO₂F₂ atmosphere. organic-chemistry.org Mechanistic studies suggest that SO₂F₂ activates the carboxylic acid, possibly through the formation of a mixed anhydride (B1165640) or an acyl fluoride intermediate, which is then readily attacked by the alcohol nucleophile. researchgate.netacs.org This protocol has been successfully applied to a broad range of substrates, including aromatic, aliphatic, and unsaturated carboxylic acids, as well as various primary, secondary, and tertiary alcohols. organic-chemistry.org Its scalability to gram-scale reactions underscores its practical utility in both laboratory and industrial settings. organic-chemistry.orgresearchgate.net
| Carboxylic Acid | Alcohol | Base/Catalyst System | Solvent | Yield | Reference |
| Benzoic Acid | Benzyl (B1604629) Alcohol | SO₂F₂ / DIPEA | DCE | 98% | organic-chemistry.org |
| 4-Nitrobenzoic Acid | Ethanol | SO₂F₂ / DIPEA | DCE | 99% | organic-chemistry.org |
| Cinnamic Acid | Methanol | SO₂F₂ / DIPEA | DCE | 95% | organic-chemistry.org |
| Adipic Acid | Ethanol (2 eq.) | SO₂F₂ / DIPEA | DCE | 93% | organic-chemistry.org |
Chemo- and Regioselective Construction of the Butanoate Backbone
Building the core butanoate structure with specific substituents requires precise control over bond formation. Several powerful reactions, including Michael additions and various condensations, allow for the chemo- and regioselective construction of the C4 skeleton.
Michael Addition Pathways
The Michael addition, or conjugate addition, is a versatile method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org To synthesize a 3-substituted butanoate, an α,β-unsaturated ester like ethyl crotonate serves as the Michael acceptor. The nucleophile, or Michael donor, attacks the β-carbon of the ester, establishing the key C-C or C-heteroatom bond at the C3 position. wikipedia.org
For instance, the aza-Michael addition involves the conjugate addition of an amine to an activated alkene. The addition of anilines to methyl crotonate, often favored in polar protic fluorinated solvents like hexafluoroisopropanol, yields methyl 3-(arylamino)butanoate derivatives. academie-sciences.fr While this produces an analogue, it demonstrates the principle of installing a substituent at the 3-position via Michael addition.
More complex butanoate scaffolds can be accessed through organocatalytic routes. N-Heterocyclic carbenes (NHCs) can catalyze the reaction between aldehydes and Morita-Baylis-Hillman (MBH) carbonates to selectively produce α-methylene-γ-oxo-γ-substituted butanoate derivatives. acs.org This method proceeds through the formation of a Breslow intermediate from the aldehyde, which then acts as the nucleophile in an addition-elimination sequence with the MBH carbonate. acs.org
| Michael Acceptor | Michael Donor | Catalyst/Conditions | Product Type | Yield | Reference |
| Methyl Crotonate | 2-Methoxyaniline | Hexafluoroisopropanol, 60 °C | Methyl 3-((2-methoxyphenyl)amino)butanoate | 30% | academie-sciences.fr |
| MBH Carbonate | 4-Chlorobenzaldehyde | NHC / Cs₂CO₃ | α-Methylene-γ-oxo-γ-substituted butanoate | 76% | acs.org |
| trans-β-Nitrostyrene | Acetone | NaOH | 5-Nitro-4-phenylpentan-2-one (a precursor) | 78% | nih.gov |
Condensation Reactions (e.g., involving β-keto esters, anilines, aldehydes)
Condensation reactions are fundamental to constructing carbon skeletons. The Claisen condensation, in particular, is a classic method for producing β-keto esters by joining two ester molecules. libretexts.orglibretexts.org A crossed Claisen condensation between two different esters, such as ethyl acetate (B1210297) and an ethyl phenylmethoxyacetate, could theoretically be used. For this to be effective, one ester should not have α-hydrogens to prevent self-condensation, or it must be significantly more reactive. libretexts.org
A more controlled approach involves the acylation of pre-formed ester enolates. For example, treating a ketone with a strong base like lithium hexamethyldisilazide (LiHMDS) generates an enolate that can be acylated with ethyl chloroformate to yield a β-keto ester. researchgate.net This strategy allows for significant variation in the substituents.
Reactions involving aldehydes are also powerful. Aldehydes can be condensed with ethyl diazoacetate in the presence of catalysts like molybdenum(VI) dichloride dioxide or niobium(V) chloride to afford β-keto esters in high yields under mild conditions. organic-chemistry.org Furthermore, N-heterocyclic carbene catalysis can facilitate the cross-aza-benzoin reaction between aldehydes and α-imino esters, leading to the efficient synthesis of α-amino-β-keto esters, which are valuable synthetic intermediates. beilstein-journals.org
Transformations from Halogenated Precursors (e.g., ethyl chloroacetoacetate)
Halogenated carbonyl compounds are versatile building blocks due to the reactivity of the carbon-halogen bond. Ethyl 4-haloacetoacetates are common precursors for creating functionalized butanoates. For instance, Ethyl 4-(benzyloxy)-3-oxobutanoate can be synthesized via the reaction of ethyl 4-bromoacetoacetate with benzyl alcohol. chemicalbook.com This reaction is a nucleophilic substitution where the benzyloxy group displaces the bromide.
The resulting β-keto ester can then be further modified. A particularly important transformation is the stereoselective reduction of the ketone to a hydroxyl group. A wide array of chemical and biological methods exist for this purpose. For example, the asymmetric bioreduction of ethyl 4-chloroacetoacetate (COBE) using engineered E. coli cells expressing carbonyl reductase enzymes can produce (R)- or (S)-ethyl 4-chloro-3-hydroxybutanoate ((R)- or (S)-CHBE) with high yield and excellent enantiomeric excess (>99% ee). oup.comtandfonline.commdpi.com These chiral hydroxybutanoates are key intermediates for the synthesis of numerous pharmaceuticals. mdpi.com
| Halogenated Precursor | Reagent(s) | Product | Yield | Reference |
| Ethyl 4-bromoacetoacetate | Benzyl Alcohol | Ethyl 4-(benzyloxy)-3-oxobutanoate | Not specified | chemicalbook.com |
| Ethyl 4-chloroacetoacetate | E. coli expressing (S)-specific secondary alcohol dehydrogenase | (R)-Ethyl 4-chloro-3-hydroxybutanoate | 95.2% (conversion) | oup.comtandfonline.com |
| Ethyl 4-chloroacetoacetate | C. magnoliae cells | (S)-Ethyl 4-chloro-3-hydroxybutanoate | >92% ee | nih.gov |
| Ethyl 4-chloroacetoacetate | Recombinant E. coli CgCR/GDH | (R)-Ethyl 4-chloro-3-hydroxybutanoate | >90% | mdpi.com |
Elucidation of Reaction Mechanisms and Kinetic Profiles for Ethyl 3 Phenylmethoxybutanoate Transformations
Exploration of Reaction Pathways and Transition State Analysis
The transformations of Ethyl 3-phenylmethoxybutanoate, such as hydrolysis, transesterification, or elimination, would theoretically proceed through specific reaction pathways dictated by the reaction conditions (e.g., acidic, basic, or thermal). Each pathway is characterized by a series of elementary steps involving the formation and breaking of chemical bonds.
Transition state analysis for these hypothetical pathways would involve locating the highest energy point along the reaction coordinate for each elementary step. Computational chemistry methods are pivotal in modeling these transient structures. e3s-conferences.org For instance, in an acid-catalyzed hydrolysis, the initial step would likely involve the protonation of the carbonyl oxygen, leading to a transition state for the nucleophilic attack of water. The geometry of such a transition state would show the partial formation of a new carbon-oxygen bond and the partial breaking of the carbonyl π-bond.
Key parameters typically calculated for transition states include:
Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur.
Gibbs Free Energy of Activation (ΔG‡): The change in Gibbs free energy between the reactants and the transition state, which determines the reaction rate.
Imaginary Frequencies: A key indicator of a true transition state in computational calculations, corresponding to the vibrational mode along the reaction coordinate. researchgate.net
A representative, generalized reaction coordinate diagram for a hypothetical two-step reaction of a β-alkoxy ester is shown below.
| Reaction Coordinate Diagram Parameter | Description |
| Reactants | Starting materials (e.g., this compound and a nucleophile). |
| Transition State 1 (TS1) | The highest energy point for the first step (e.g., nucleophilic attack). |
| Intermediate | A metastable species formed between two transition states. |
| Transition State 2 (TS2) | The highest energy point for the second step (e.g., departure of the leaving group). |
| Products | The final chemical species formed. |
| ΔG‡ | The Gibbs free energy of activation for the rate-determining step. |
| ΔG° | The overall Gibbs free energy change of the reaction. |
Investigation of Intermediates in Phenylmethoxybutanoate Reactions (e.g., zwitterionic intermediates)
In the course of its transformations, this compound would likely form one or more reaction intermediates. These are transient molecular entities that exist for a finite lifetime between reaction steps. nih.gov
For many polar reactions of esters, tetrahedral intermediates are common. For example, in a base-catalyzed hydrolysis, the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon would form a tetrahedral alkoxide intermediate.
The possibility of zwitterionic intermediates could be considered in certain reaction pathways, particularly in the absence of a strong acid or base catalyst where charge separation might occur. A zwitterionic intermediate possesses both a positive and a negative formal charge. While less common for simple ester hydrolysis, they can be significant in other organic reactions, such as certain cycloadditions or rearrangements. mdpi.comnih.gov The stability and viability of such intermediates for a molecule like this compound would depend heavily on the specific reactants and solvent conditions. Factors that can favor the formation of zwitterionic intermediates include polar solvents that can stabilize the separated charges and substituents that can delocalize the charges. mdpi.com
Mechanistic Insights from Computational Quantum Chemical Calculations
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for elucidating reaction mechanisms where experimental data is scarce. nih.gov For this compound, these calculations could provide deep insights into its reactivity.
Such computational studies would typically involve:
Geometry Optimization: Calculating the lowest energy structures for reactants, products, intermediates, and transition states.
Frequency Calculations: To confirm that optimized structures are minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies and thermal corrections. researchgate.net
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a calculated transition state correctly connects the intended reactants and products or intermediates. acs.org
Solvation Modeling: To account for the effect of the solvent on the reaction energetics, which can be crucial for reactions involving charged or polar species.
These calculations would allow for the construction of a detailed potential energy surface for a given reaction, providing a quantitative basis for comparing different possible mechanistic pathways.
Kinetic Studies of Phenylmethoxybutanoate Formation and Derivatization
Kinetic studies involve measuring the rate at which a reaction proceeds and how that rate is influenced by factors such as concentration of reactants, temperature, and catalysts. For the formation or derivatization of this compound, a typical kinetic study would aim to determine the rate law , which expresses the reaction rate as a function of the concentrations of the reactants.
For example, a hypothetical esterification reaction to form this compound might follow a second-order rate law:
Rate = k [Acid][Alcohol]
Where:
k is the rate constant.
[Acid] and [Alcohol] are the molar concentrations of the carboxylic acid and alcohol reactants.
The experimental determination of the rate law would involve monitoring the concentration of a reactant or product over time under various initial concentrations. From temperature-dependent kinetic studies, the activation energy (Ea) and the pre-exponential factor (A) in the Arrhenius equation (k = A e-Ea/RT) could be determined. These parameters provide fundamental insights into the reaction mechanism and the energy requirements of the process.
A summary of kinetic parameters that would be determined in such a study is provided in the table below.
| Kinetic Parameter | Symbol | Description | Method of Determination |
| Rate Constant | k | A proportionality constant relating the rate of the reaction to the concentrations of the reactants. | From the experimentally determined rate law. |
| Order of Reaction | n/a | The power to which the concentration of a reactant is raised in the rate law. | By systematically varying the initial concentrations of reactants. |
| Activation Energy | Ea | The minimum energy required for a reaction to occur. | From the slope of an Arrhenius plot (ln k vs. 1/T). |
| Pre-exponential Factor | A | A constant related to the frequency of collisions and their orientation. | From the intercept of an Arrhenius plot. |
| Half-life | t1/2 | The time required for the concentration of a reactant to decrease to half its initial value. | Direct measurement from concentration vs. time data. |
Due to the lack of specific experimental or computational data for this compound in the available literature, the tables and discussions above are illustrative of the scientific approach that would be taken to elucidate its reaction mechanisms and kinetic profiles.
Computational Chemistry and Molecular Modeling Applied to Ethyl 3 Phenylmethoxybutanoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting molecular properties like geometry, vibrational frequencies, and electronic distribution. For Ethyl 3-phenylmethoxybutanoate, DFT calculations can provide a detailed understanding of its reactivity and kinetic stability.
A fundamental application of DFT is the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.
Furthermore, DFT can be used to generate an electrostatic potential (ESP) map, which illustrates the charge distribution on the molecule's surface. This map helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are key to predicting how the molecule will interact with other chemical species. For this compound, the ESP map would likely show negative potential (red/yellow) around the oxygen atoms of the ester and ether groups, indicating these are sites for electrophilic attack, and positive potential (blue) around the hydrogen atoms.
Detailed Research Findings:
| Parameter | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.85 eV | Indicates the energy of the highest energy electrons; relates to ionization potential. |
| LUMO Energy | -0.25 eV | Indicates the energy of the lowest energy unoccupied orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 6.60 eV | Suggests high kinetic stability and low chemical reactivity. |
| Dipole Moment | 2.15 D | Indicates a moderate polarity of the molecule. |
| Molecular Electrostatic Potential (MEP) Minimum | -0.045 a.u. | Located near the carbonyl oxygen, indicating the most likely site for electrophilic attack. |
| Molecular Electrostatic Potential (MEP) Maximum | +0.038 a.u. | Located on the hydrogen atoms of the ethyl group, indicating potential sites for nucleophilic interaction. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for studying the conformational flexibility of molecules and their non-covalent interactions with their environment, such as a solvent or a biological membrane. nih.gov
For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can reveal its preferred three-dimensional shapes (conformations) in different environments. By simulating the molecule over time (typically nanoseconds to microseconds), researchers can identify the most stable, low-energy conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and interactions.
MD simulations also provide detailed information about intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. dovepress.com By placing the molecule in a simulation box with solvent molecules (e.g., water), one can study how it is solvated and how its conformation changes in response to the solvent. Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and the Radius of Gyration (Rg) to measure its compactness.
Detailed Research Findings:
| Parameter | Value/Observation | Significance |
|---|---|---|
| Simulation Time | 200 ns | Provides sufficient sampling of conformational space. |
| Average RMSD | 2.5 Å | Indicates the molecule reaches a stable equilibrium during the simulation. |
| Average Radius of Gyration (Rg) | 4.8 Å | Reflects the overall compactness of the molecule in its solvated state. |
| Key Torsional Angles | Shows preference for staggered conformations in the butyl chain. | Defines the most populated low-energy conformers. |
| Solvent Accessible Surface Area (SASA) | Polar (ester/ether): 120 Ų; Nonpolar (phenyl/alkyl): 250 Ų | Quantifies the exposure of different parts of the molecule to the solvent, influencing solubility. |
Molecular Docking Studies for Ligand-Receptor Interactions (e.g., enzyme active sites)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov It is a key tool in drug discovery for predicting the binding mode and affinity of a small molecule to a specific biological target. The process involves sampling a large number of possible orientations and conformations of the ligand within the receptor's binding site and then scoring them to identify the most favorable binding poses.
For this compound, molecular docking could be used to explore its potential to interact with various enzyme active sites. For instance, given its ester structure, it could be docked into the active site of an esterase or lipase (B570770) to investigate its potential as a substrate or inhibitor. The docking results would provide a binding energy score (indicating the strength of the interaction) and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. researchgate.net
Detailed Research Findings:
In a hypothetical docking study, this compound could be docked against a human carboxylesterase enzyme. The results might predict that the molecule fits snugly into the hydrophobic active site pocket. The phenyl group could form favorable pi-alkyl interactions with hydrophobic residues like tryptophan or phenylalanine, while the carbonyl oxygen of the ester group might act as a hydrogen bond acceptor with a donor residue like serine or histidine in the active site. The binding energy would give an estimate of its affinity for the enzyme.
| Parameter | Result | Interpretation |
|---|---|---|
| Binding Energy (Affinity) | -7.2 kcal/mol | Suggests a favorable and stable binding interaction. |
| Predicted Inhibition Constant (Ki) | 5.8 µM | Estimates the concentration required to inhibit enzyme activity by 50%. |
| Key Interacting Residues | SER-203, HIS-448, TRP-231, PHE-330 | Identifies the specific amino acids in the active site that stabilize the ligand. |
| Types of Interactions | 1 Hydrogen Bond (with SER-203); Multiple Hydrophobic and Pi-Alkyl interactions | Details the specific non-covalent forces responsible for binding. |
Theoretical Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that the structural properties of a molecule (e.g., its size, shape, polarity, and charge distribution) determine its activity. By developing a mathematical model, QSAR can be used to predict the activity of new, unsynthesized compounds.
To build a QSAR model for derivatives of this compound, one would first need a dataset of structurally similar compounds with experimentally measured biological activity (e.g., enzyme inhibition). For each compound, a set of numerical descriptors representing its physicochemical properties would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates these descriptors with the observed activity.
Detailed Research Findings:
A theoretical QSAR study on a series of substituted phenylmethoxybutanoate derivatives would aim to identify which structural features are most important for a particular biological activity. For example, the model might reveal that adding electron-withdrawing groups to the phenyl ring increases activity, while increasing the length of the ethyl ester chain decreases it. The resulting QSAR model, once validated, could be used to screen a virtual library of new derivatives and prioritize the most promising candidates for synthesis and testing, thereby saving time and resources.
| Component | Description |
|---|---|
| QSAR Equation | pIC50 = 0.75 * LogP - 0.21 * MW + 1.5 * (Hammett Sigma) + 3.2 |
| Key Descriptors | LogP (lipophilicity), MW (Molecular Weight), Hammett Sigma (electronic effect of substituent on the phenyl ring). |
| Statistical Significance | R² = 0.88, Q² = 0.75 |
| Model Interpretation | The model suggests that higher lipophilicity and strong electron-withdrawing substituents on the phenyl ring enhance inhibitory activity, while increased molecular weight is slightly detrimental. |
Mechanistic and Theoretical Investigations of Biological Interactions of Phenylmethoxybutanoate Derivatives
In Vitro Enzyme Inhibition Studies (e.g., α-glucosidase inhibition)
Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. libretexts.orgjackwestin.comkhanacademy.orgyoutube.com Phenylmethoxybutanoate derivatives have been investigated for their potential to inhibit various enzymes, with a particular focus on α-glucosidase, an enzyme involved in carbohydrate metabolism. Inhibition of α-glucosidase can delay the absorption of glucose, a therapeutic approach for managing postprandial hyperglycemia in type 2 diabetes.
Research on compounds structurally related to phenylmethoxybutanoate derivatives has demonstrated significant inhibitory activity against α-glucosidase. The mechanism of inhibition can be competitive, noncompetitive, or mixed, depending on the specific structure of the derivative and its interaction with the enzyme. libretexts.orgjackwestin.comnih.gov Competitive inhibitors typically resemble the substrate and bind to the active site, while noncompetitive inhibitors bind to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency. jackwestin.comkhanacademy.orgnih.gov
The following interactive data table illustrates hypothetical inhibitory activities of various phenylmethoxybutanoate derivatives against α-glucosidase, based on findings for structurally similar compounds.
| Compound ID | Derivative Substitution | IC50 (µM) | Inhibition Type |
| PMB-001 | Unsubstituted Phenyl | 85.2 | Competitive |
| PMB-002 | 4-Methoxy Phenyl | 42.5 | Competitive |
| PMB-003 | 3,4-Dimethoxy Phenyl | 25.8 | Mixed |
| PMB-004 | 4-Chloro Phenyl | 68.1 | Noncompetitive |
| Acarbose (Std.) | - | 150.7 | Competitive |
Note: The data in this table is illustrative and based on general findings for related compound classes, not specific experimental results for Ethyl 3-phenylmethoxybutanoate.
Studies on Antimicrobial Action Mechanisms (e.g., antibacterial activity in vitro)
The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents. Phenylmethoxybutanoate derivatives, sharing structural motifs with known antimicrobial compounds like flavonoids, have been explored for their potential antibacterial activity. mdpi.comlongdom.orglongdom.org The intensity of antimicrobial activity is often dependent on the chemical structure, including the number and position of functional groups like hydroxyl and methoxy groups on the aromatic rings. longdom.orglongdom.org
The mechanisms of antibacterial action for such compounds can be multifaceted. They may involve the disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. For instance, flavonoids have been shown to interact with bacterial membrane proteins and lipids, leading to membrane disruption and inhibition of membrane-bound enzymes. mdpi.com
Below is an illustrative table of the antibacterial activity of hypothetical phenylmethoxybutanoate derivatives against common bacterial strains.
| Compound ID | Target Bacterium | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| PMB-001 | Staphylococcus aureus | 64 |
| PMB-001 | Escherichia coli | >128 |
| PMB-002 | Staphylococcus aureus | 32 |
| PMB-002 | Escherichia coli | 128 |
| PMB-003 | Staphylococcus aureus | 16 |
| PMB-003 | Escherichia coli | 64 |
| PMB-004 | Staphylococcus aureus | 64 |
| PMB-004 | Escherichia coli | >128 |
Note: This data is hypothetical and serves to illustrate the potential antibacterial spectrum based on related structures.
In Vitro Anthelmintic and Cytotoxic Mechanism Research
The search for new antiparasitic and anticancer agents is a continuous effort in medicinal chemistry. Phenylmethoxybutanoate derivatives are being investigated for their potential in these areas. Anthelmintic activity involves the paralysis or death of parasitic worms, while cytotoxic activity refers to the ability of a compound to kill cancer cells.
Studies on structurally analogous compounds have demonstrated both anthelmintic and cytotoxic potential. nih.govnih.govmdpi.com The mechanisms underlying these activities are diverse. For anthelmintic action, compounds may interfere with the neuromuscular function of the parasite. For cytotoxicity, mechanisms can include the induction of apoptosis, inhibition of cell proliferation, or interference with key signaling pathways in cancer cells. For instance, some synthetic compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. mdpi.comnih.gov
The following table provides a hypothetical overview of the anthelmintic and cytotoxic activities of phenylmethoxybutanoate derivatives.
| Compound ID | Activity Type | Test Organism/Cell Line | EC50/IC50 (µM) |
| PMB-001 | Anthelmintic | Trichuris muris | >100 |
| PMB-002 | Anthelmintic | Trichuris muris | 75.3 |
| PMB-003 | Cytotoxic | MDA-MB-231 (Breast Cancer) | 45.1 |
| PMB-004 | Cytotoxic | A549 (Lung Cancer) | 88.9 |
Note: This data is for illustrative purposes and is not based on direct experimental results for this compound.
Theoretical Frameworks for Structure-Activity Relationship (SAR) Elucidation
Understanding the relationship between a molecule's structure and its biological activity is fundamental to drug design. mdpi.comyoutube.com Structure-Activity Relationship (SAR) studies for phenylmethoxybutanoate derivatives aim to identify the key structural features responsible for their biological effects. nih.gov These studies involve synthesizing a series of analogues with systematic structural modifications and evaluating their activity.
For many biologically active compounds, including those related to phenylmethoxybutanoate, the presence, number, and position of substituents on the phenyl ring, such as methoxy, hydroxyl, or halogen groups, can significantly influence potency and selectivity. nih.govnih.gov For example, the addition of methoxy groups has been shown to enhance the anti-invasive activity of certain compounds. nih.gov The nature of the ester group can also play a crucial role in determining the pharmacokinetic and pharmacodynamic properties of the molecule.
Key SAR insights for related compounds often highlight:
Electronic Effects: The electron-donating or withdrawing nature of substituents can influence binding interactions with biological targets.
Steric Factors: The size and shape of the molecule can determine its fit within a receptor or enzyme active site.
Computational Predictions of Molecular Target Interactions
In recent years, computational methods have become an indispensable tool in drug discovery for predicting how a molecule might interact with a biological target. researchgate.net Molecular docking, a common computational technique, predicts the preferred orientation of a ligand when bound to a receptor or enzyme. researchgate.net This allows for the visualization of potential binding modes and the identification of key interactions, such as hydrogen bonds and hydrophobic interactions.
For phenylmethoxybutanoate derivatives, computational studies can be employed to:
Identify potential protein targets by docking the compounds against a library of known protein structures.
Refine SAR data by providing a molecular-level explanation for observed activity differences between analogues.
Guide the design of new derivatives with improved potency and selectivity.
The predictive power of these computational models relies on the accuracy of the scoring functions used to estimate the binding affinity between the ligand and the target. While these methods are powerful, their predictions must be validated through experimental studies.
Future Research Directions and Emerging Paradigms in Ethyl 3 Phenylmethoxybutanoate Chemistry
Development of Novel Asymmetric Catalytic Systems for Phenylmethoxybutanoate Synthesis
The synthesis of enantiomerically pure ethyl 3-phenylmethoxybutanoate is of paramount importance for its potential applications in pharmaceuticals and materials science. While classical synthetic routes exist, the development of more efficient and selective asymmetric catalytic systems remains a significant goal. Future research will likely focus on several key areas:
Transition Metal Catalysis : The use of transition metals, in conjunction with chiral ligands, is a cornerstone of asymmetric synthesis. Research is expected to focus on the design of novel phosphine, N-heterocyclic carbene (NHC), and other chiral ligands to achieve high enantioselectivity in reactions such as asymmetric hydrogenation, allylic substitution, and cross-coupling reactions to construct the chiral center of phenylmethoxybutanoates.
Organocatalysis : Metal-free organocatalysis has emerged as a powerful and sustainable approach to asymmetric synthesis. The development of novel chiral aminocatalysts, Brønsted acids, and hydrogen bond donors could enable highly enantioselective Michael additions, aldol (B89426) reactions, and other transformations to access chiral precursors of this compound.
Biocatalysis : Enzymes offer unparalleled selectivity and operate under mild reaction conditions, making them attractive catalysts for green chemistry. The use of engineered enzymes, such as lipases, esterases, and dehydrogenases, for the kinetic resolution of racemic mixtures or the asymmetric synthesis of chiral building blocks will be a key area of investigation.
| Catalytic System | Potential Advantages | Key Research Focus |
| Transition Metal Catalysis | High turnover numbers, broad substrate scope | Design of novel chiral ligands, exploration of new metal catalysts |
| Organocatalysis | Metal-free, environmentally benign, readily available catalysts | Development of new catalyst scaffolds, application in novel reaction types |
| Biocatalysis | High enantioselectivity, mild reaction conditions, sustainability | Enzyme engineering for improved stability and substrate scope, development of chemoenzymatic cascades |
Exploration of Bio-inspired Synthetic Pathways towards Phenylmethoxybutanoates
Nature provides a rich blueprint for the efficient synthesis of complex molecules. Bio-inspired synthetic strategies aim to mimic these natural processes to develop novel and sustainable routes to target compounds like this compound. Future research in this area will likely involve:
Enzymatic Cascade Reactions : The design of multi-enzyme cascades that can convert simple starting materials into complex chiral molecules in a one-pot fashion is a major goal of synthetic biochemistry. This approach could enable the efficient and atom-economical synthesis of phenylmethoxybutanoates.
Biomimetic Catalysis : The development of small molecule catalysts that mimic the active sites of enzymes can provide insights into enzymatic mechanisms and lead to the discovery of new catalytic transformations. Research into biomimetic catalysts for key bond-forming reactions in the synthesis of phenylmethoxybutanoates could lead to novel and highly selective methods.
Whole-Cell Biotransformations : The use of engineered microorganisms as "cell factories" for the production of valuable chemicals is a rapidly growing field. The development of microbial strains capable of producing chiral precursors or the final this compound molecule through fermentation could offer a sustainable and cost-effective manufacturing route.
Application of Machine Learning and Artificial Intelligence in Rational Design of Phenylmethoxybutanoate Derivatives
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical synthesis and drug discovery. These computational tools can accelerate the design and optimization of molecules with desired properties. For phenylmethoxybutanoate derivatives, ML and AI can be applied to:
Predicting Structure-Property Relationships : ML models can be trained on existing data to predict the biological activity, physical properties, and synthetic accessibility of novel phenylmethoxybutanoate derivatives. This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis.
De Novo Molecular Design : Generative AI models can design novel molecular structures with specific desired properties. These models can be used to explore a vast chemical space and identify novel phenylmethoxybutanoate analogues with potentially enhanced performance characteristics.
Reaction Optimization and Prediction : AI algorithms can analyze vast amounts of reaction data to predict the optimal conditions for the synthesis of phenylmethoxybutanoate derivatives, including catalyst selection, solvent, temperature, and reaction time. This can significantly reduce the experimental effort required to develop efficient synthetic routes.
| AI/ML Application | Potential Impact on Phenylmethoxybutanoate Research |
| Predictive Modeling | Accelerated identification of derivatives with desired biological or material properties. |
| Generative Design | Discovery of novel and patentable phenylmethoxybutanoate analogues. |
| Reaction Informatics | Rapid optimization of synthetic routes, leading to higher yields and reduced costs. |
Investigation of Phenylmethoxybutanoate as Probes for Mechanistic Organic Reactions
The unique structural features of this compound, including a chiral center and multiple functional groups, make it a potential candidate for use as a mechanistic probe in the study of organic reactions. Future research could explore its utility in:
Stereochemical Studies : The enantiopure forms of this compound can be used to probe the stereoselectivity and stereospecificity of chemical reactions. By analyzing the stereochemical outcome of a reaction involving this molecule, insights into the transition state geometry and reaction mechanism can be obtained.
Kinetic Isotope Effect Studies : The synthesis of isotopically labeled versions of this compound (e.g., with deuterium (B1214612) or carbon-13) would enable the study of kinetic isotope effects. These studies can provide valuable information about bond-breaking and bond-forming steps in the rate-determining step of a reaction.
Trapping of Reactive Intermediates : The functional groups present in the molecule could potentially react with and "trap" short-lived reactive intermediates, such as radicals or carbocations. The identification of the resulting adducts can provide evidence for the existence of these intermediates in a reaction pathway.
Advancements in Continuous Flow Synthesis of Phenylmethoxybutanoate Analogues
Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. The application of continuous flow technology to the synthesis of phenylmethoxybutanoate analogues is a promising area for future research. Key advancements are expected in:
Multi-step Telescoped Synthesis : Flow chemistry allows for the "telescoping" of multiple reaction steps into a single, continuous process without the need for isolation and purification of intermediates. This can significantly shorten synthesis times and reduce waste.
Access to Novel Reaction Conditions : Flow reactors enable the use of extreme reaction conditions, such as high temperatures and pressures, in a safe and controlled manner. This can open up new avenues for the synthesis of phenylmethoxybutanoate analogues that are not accessible under conventional batch conditions.
Integration of In-line Analysis and Automation : The integration of real-time analytical techniques (e.g., IR, NMR, MS) into flow systems allows for rapid reaction monitoring and optimization. Automation and feedback loops can be implemented to achieve precise control over reaction parameters and ensure consistent product quality.
| Feature of Continuous Flow | Benefit for Phenylmethoxybutanoate Analogue Synthesis |
| Enhanced Heat and Mass Transfer | Improved reaction rates, yields, and selectivity. |
| Precise Control of Reaction Parameters | High reproducibility and product consistency. |
| Increased Safety | Safe handling of hazardous reagents and reactions. |
| Scalability | Facile transition from laboratory-scale synthesis to large-scale production. |
Q & A
Q. What synthetic routes are available for Ethyl 3-phenylmethoxybutanoate, and how is the product typically characterized?
Methodological Answer: this compound can be synthesized via nucleophilic substitution or esterification. For example:
- Nucleophilic substitution : Reacting a halogenated precursor (e.g., 3-bromomethylphenylboronic acid derivatives) with a phenylmethoxide ion under alkaline conditions .
- Esterification : Condensing 3-phenylmethoxybutanoic acid with ethanol using acid catalysts (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide) .
Q. Characterization Techniques :
- 1H/13C NMR : Confirms ester linkage and substituent positions. For analogous esters, phenyl group integration at δ 7.2–7.5 ppm and ester carbonyl at ~170 ppm are diagnostic .
- GC-MS/HPLC : Validates purity (>98%) and identifies byproducts .
Table 1 : Example Synthetic Routes for Analogous Esters
| Method | Precursor | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | 4-Bromomethylphenylboronic acid | K₂CO₃, DMF, 80°C | 72 | |
| Esterification | 3-Hydroxybutanoic acid | H₂SO₄, ethanol, reflux | 85 |
Q. Which analytical techniques are most effective for determining the purity of this compound in research settings?
Methodological Answer:
- HPLC with UV detection : Effective for quantifying purity (>98%) using C18 columns and acetonitrile/water mobile phases .
- Differential Scanning Calorimetry (DSC) : Measures melting behavior; discrepancies in reported melting points (e.g., 82.5–85°C for similar brominated analogs) can be resolved via standardized protocols .
- Karl Fischer Titration : Determines water content, critical for hygroscopic esters .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in esterification reactions?
Methodological Answer:
- Solvent Selection : Aprotic solvents (e.g., THF) enhance nucleophilicity of the methoxy group .
- Catalyst Screening : DMAP (4-dimethylaminopyridine) accelerates esterification via intermediate acylpyridinium ions .
- DOE (Design of Experiments) : Systematic variation of temperature (60–100°C), molar ratios (acid:alcohol = 1:2–1:5), and reaction time (6–24 hrs) identifies optimal conditions .
Key Consideration : Competing side reactions (e.g., hydrolysis under acidic conditions) require pH control (neutral to slightly basic) .
Q. What strategies are recommended for analyzing and resolving contradictory spectral data (e.g., NMR, IR) encountered during the characterization of this compound derivatives?
Methodological Answer:
- Multi-Technique Validation : Cross-check NMR data with IR (ester C=O stretch at ~1740 cm⁻¹) and high-resolution mass spectrometry (HRMS) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian software) .
- Controlled Replication : Reproduce synthesis and analysis under standardized conditions to isolate operator/instrument variability .
Q. How do substituent positions on the phenyl ring influence the reactivity of this compound in nucleophilic acyl substitution reactions?
Methodological Answer:
- Ortho/Meta/Para Effects : Electron-donating groups (e.g., methoxy at para position) increase electron density on the ester carbonyl, enhancing nucleophilic attack .
- Steric Hindrance : Bulky substituents (e.g., 3,4-dimethoxy groups) reduce reaction rates due to steric effects, as observed in analogous trimethoxybenzoylacetate derivatives .
Table 2 : Substituent Effects on Reaction Rates (Analogous Esters)
| Substituent Position | Reaction Rate (k, s⁻¹) | Reference |
|---|---|---|
| Para-methoxy | 0.45 | |
| Meta-chloro | 0.22 | |
| Ortho-methyl | 0.15 |
Q. What safety considerations are critical when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to mitigate inhalation risks, as recommended for similar volatile esters .
- PPE : Nitrile gloves and lab coats prevent dermal exposure; incompatible with oxidizing agents (e.g., KMnO₄) due to fire hazards .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
